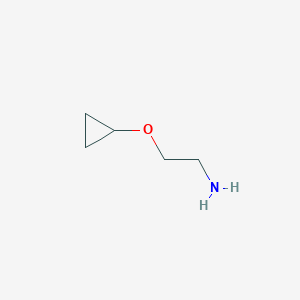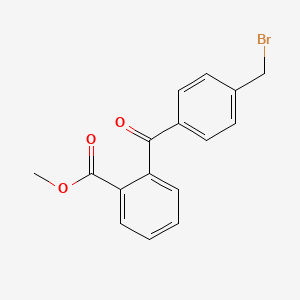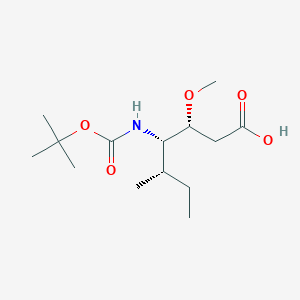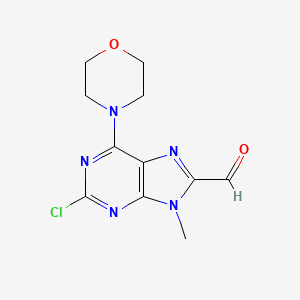
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde
Overview
Description
“2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde” is a chemical compound with the molecular formula C11H12ClN5O2 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClN6O/c1-14-7-8-15-9-10 (18 (8)2)16-12 (13)17-11 (9)19-3-5-20-6-4-19/h14H,3-7H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.7 . It’s a white to yellow solid and should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel purine derivatives, including those related to 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde, has been explored for their biological activities. For instance, Matić et al. (2021) synthesized 6-morpholino-9-sulfonylpurine derivatives and investigated their antiproliferative activity on human carcinoma, lymphoma, and leukemia cells, highlighting the potential of such compounds in cancer research (Matić et al., 2021).
Fluorophores and Viscosity Sensing
Push-pull chromophoric extended styryls derived from morpholino carbaldehyde compounds have been synthesized for studying photophysical properties. Telore et al. (2015) researched such compounds for their application in fluorescence molecular rotors for viscosity sensing, indicating their use in materials science and chemical sensing (Telore et al., 2015).
Antimicrobial and Antioxidant Activities
Compounds synthesized from 2-chloroquinoline carbaldehyde derivatives, closely related to this compound, have been tested for their antimicrobial activities. Zeleke et al. (2020) found that these compounds displayed potent activity against various bacterial strains, as well as moderate antioxidant activity, suggesting their relevance in pharmaceutical research (Zeleke et al., 2020).
Catalytic Synthesis Applications
The efficient synthesis of purine derivatives, similar to this compound, using various catalysts has been a topic of research. For example, Maddila et al. (2016) reported a catalytic protocol for synthesizing 6-chloro-8-substituted-9H-purine derivatives, highlighting advancements in green chemistry and catalyst development (Maddila et al., 2016).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-9-methyl-6-morpholin-4-ylpurine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c1-16-7(6-18)13-8-9(16)14-11(12)15-10(8)17-2-4-19-5-3-17/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTRBEZVZHHHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=C(N=C2N3CCOCC3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester](/img/structure/B3214555.png)
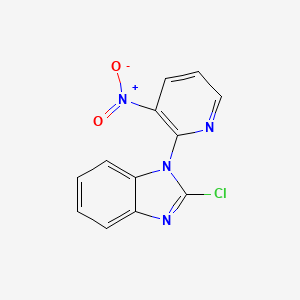
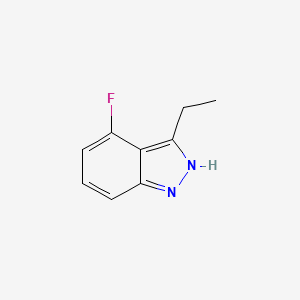
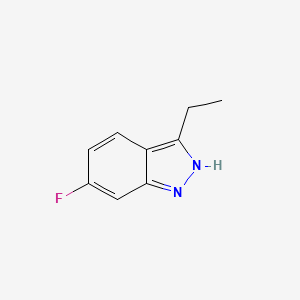
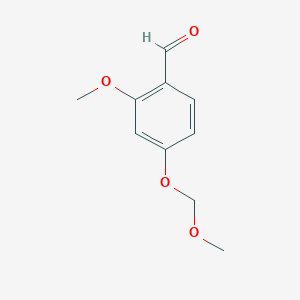
![(2R)-2-[[(4-Chlorophenyl)sulfonyl][(4-cyano-2-fluorophenyl)methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B3214591.png)
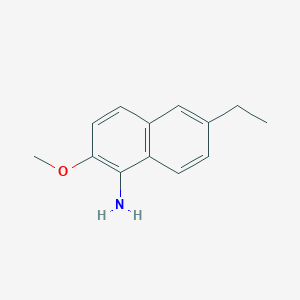
![6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3214601.png)
![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)

